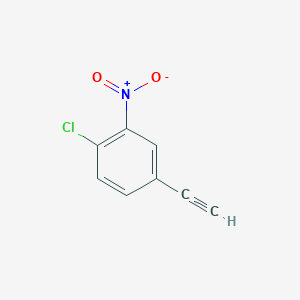

1-Chloro-4-ethynyl-2-nitrobenzene

描述

Contextualization within Halogenated Nitroaromatic and Ethynylated Systems

Halogenated nitroaromatic compounds are a class of chemicals widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. ontosight.airesearchgate.netnih.gov The presence of the electron-withdrawing nitro group and the halogen atom on the aromatic ring influences the molecule's reactivity, making it susceptible to nucleophilic aromatic substitution. researchgate.net Chlorinated nitroaromatic compounds, in particular, are important building blocks for creating diverse heterocyclic compounds and other industrial chemicals. researchgate.net The introduction of halogens like chlorine into drug candidates is a common strategy in medicinal chemistry to modulate their physicochemical properties. nih.govresearchgate.net

Similarly, ethynylated aromatic systems, which contain a carbon-carbon triple bond (an alkyne group), are crucial in organic synthesis. The ethynyl (B1212043) group is highly versatile and participates in a variety of chemical transformations, most notably in cross-coupling reactions like the Sonogashira coupling, which forms new carbon-carbon bonds. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is instrumental in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials. wikipedia.orglibretexts.org

1-Chloro-4-ethynyl-2-nitrobenzene uniquely combines the features of both these important classes of compounds. The interplay of the chloro, ethynyl, and nitro groups on the benzene (B151609) ring creates a molecule with a rich and varied chemical reactivity.

Significance as a Multifunctionalized Aromatic Building Block in Synthetic Design

The true value of this compound lies in its role as a multifunctionalized aromatic building block. This means that its different functional groups can be selectively reacted in a controlled sequence to build more complex molecular architectures.

The ethynyl group provides a handle for Sonogashira cross-coupling reactions, allowing for the attachment of various aryl or vinyl groups. organic-chemistry.orgwikipedia.orglibretexts.org The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for certain reactions and can be readily reduced to an amino group, opening up another avenue for functionalization. The chlorine atom can also be a site for nucleophilic substitution or other coupling reactions, although it is generally less reactive than bromo or iodo substituents in reactions like the Suzuki-Miyuara coupling. researchgate.net

This "orthogonality" in the reactivity of its functional groups makes this compound a highly valuable tool for synthetic chemists. It allows for the stepwise and strategic construction of intricate molecules, a key principle in modern synthetic design. This compound serves as a precursor for a variety of more complex organic compounds, with applications in fields ranging from medicinal chemistry to materials science.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-ethynyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUGUBAVEFJJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 4 Ethynyl 2 Nitrobenzene and Its Analogues

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high precision and under relatively mild conditions. nobelprize.org For the synthesis of 1-chloro-4-ethynyl-2-nitrobenzene and its analogues, two of the most powerful methods are the Sonogashira coupling, for introducing the crucial ethynyl (B1212043) moiety, and the Suzuki-Miyaura coupling, for creating aryl-aryl bonds in related structures. wikipedia.orgnobelprize.org

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is the most direct and widely used method for the introduction of an ethynyl group onto an aromatic ring, making it the ideal choice for the synthesis of this compound. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt as a co-catalyst, in the presence of an amine base. organic-chemistry.org The general transformation involves the coupling of a substituted aryl halide with a terminal alkyne. To achieve the target molecule, a precursor such as 1-chloro-4-iodo-2-nitrobenzene would be reacted with a suitable terminal alkyne.

The efficiency of the Sonogashira coupling is highly dependent on the chosen catalyst system. The classic and most common system employs a palladium(0) source, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), in conjunction with a copper(I) co-catalyst, usually copper(I) iodide (CuI). libretexts.orgmdpi.com

The palladium complex is the primary catalyst responsible for facilitating the key steps of the reaction cycle. The phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), play a crucial role in stabilizing the palladium center and modulating its reactivity. libretexts.org The copper(I) co-catalyst is added to increase the reaction rate, allowing the transformation to proceed under milder conditions, often at room temperature. wikipedia.org The copper facilitates the activation of the alkyne, forming a copper acetylide intermediate that is key for the transmetalation step. nih.govacs.org

Optimization of the catalyst system involves adjusting the catalyst loading, the ratio of palladium to copper, and the nature of the phosphine ligand. While Pd(PPh₃)₄ is widely used, other palladium sources and ligands have been developed to improve yields and expand the substrate scope. libretexts.org For instance, N-heterocyclic carbenes (NHCs) have emerged as powerful ligands that can stabilize and activate the palladium catalyst, sometimes even allowing for copper-free Sonogashira reactions. wikipedia.orgnih.gov The choice of catalyst can also influence the tolerance of the reaction to various functional groups present on the substrates.

| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Ligand | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (2%) | CuI (4%) | - | Et₃N, THF, 25°C, 12h | 85 |

| 2 | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | - | Et₃N, THF, 25°C, 12h | 88 |

| 3 | Pd₂(dba)₃ (1%) | CuI (2%) | PPh₃ (4%) | Et₃N, DMF, 40°C, 8h | 92 |

| 4 | Pd(OAc)₂ (2%) | None (Copper-free) | SPhos (4%) | K₂CO₃, Dioxane, 80°C, 16h | 75 |

The mechanism of the copper-co-catalyzed Sonogashira reaction is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

The Palladium Cycle:

Generation of Active Catalyst : If starting with a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it is first reduced in situ to the active Pd(0) species, typically Pd(PPh₃)₂.

Oxidative Addition : The aryl halide (Ar-X, e.g., 1-chloro-4-iodo-2-nitrobenzene) reacts with the Pd(0) complex in an oxidative addition step. This forms a square planar Pd(II) intermediate, Ar-Pd(L)₂-X. libretexts.org This step is generally the rate-determining step, and its rate is highly dependent on the nature of the halide (I > Br > Cl). wikipedia.org

Transmetallation : The copper acetylide (Cu-C≡CR'), formed in the copper cycle, transfers the alkynyl group to the palladium(II) complex. The halide ion is displaced, resulting in a new palladium intermediate, Ar-Pd(L)₂-C≡CR'. libretexts.org

Reductive Elimination : The final step is the reductive elimination of the product, Ar-C≡CR' (this compound). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The Copper Cycle:

Acetylide Formation : In the presence of the amine base, the terminal alkyne (H-C≡CR') is deprotonated.

Copper Acetylide Generation : The resulting acetylide anion reacts with the Cu(I) salt to form a copper acetylide species (Cu-C≡CR'). acs.org This species is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the palladium center.

The synergy between the two catalytic cycles allows the reaction to proceed efficiently under mild conditions. libretexts.org

The choice of solvent and base is critical for the success of the Sonogashira coupling. The reaction medium must be basic to neutralize the hydrogen halide (HX) that is formed as a byproduct. wikipedia.org

Solvents : A wide range of solvents can be used, including polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, or less polar solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343). lucp.netbeilstein-journals.org Often, an amine base such as triethylamine (B128534) (Et₃N) or diethylamine is used in excess and can serve as both the base and the solvent. wikipedia.org The polarity of the solvent can influence reaction rates and yields by affecting the solubility of the reagents and the stability of charged intermediates. lucp.net For instance, polar solvents can enhance regioselectivity by solvating and stabilizing polar intermediates. lucp.net

Bases : The base plays a dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the HX byproduct. pearson.com Common bases include organic amines (triethylamine, diisopropylamine) and inorganic bases (potassium carbonate, cesium carbonate). wikipedia.orgacs.org The strength and solubility of the base can impact the reaction kinetics.

Additives : While the core system consists of palladium, copper, and a base, other additives can be beneficial. In some cases, particularly in copper-free systems or when dealing with less reactive chlorides, additives like tetra-n-butylammonium fluoride (B91410) (TBAF) or other salts can promote the reaction. acs.org

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | Et₃N | 25 | 88 |

| 2 | DMF | K₂CO₃ | 60 | 90 |

| 3 | Toluene | DIPA | 50 | 85 |

| 4 | Acetonitrile | Cs₂CO₃ | 40 | 93 |

| 5 | Water (with surfactant) | Pyrrolidine (B122466) | Reflux | 78 |

Stereoselectivity : When the Sonogashira coupling is performed on a vinyl halide, the stereochemistry of the double bond is retained in the final enyne product. libretexts.org For the synthesis of this compound, which involves an aromatic substrate, this aspect is not directly applicable, but it is a fundamental characteristic of the reaction.

Regiocontrol : Regiocontrol is of paramount importance when the aromatic ring possesses multiple halide substituents. The Sonogashira reaction exhibits high regioselectivity based on the differing reactivity of carbon-halide bonds in the oxidative addition step. The established reactivity order is C–I > C–OTf > C–Br >> C–Cl. wikipedia.org

To synthesize this compound selectively, the starting material must have a more reactive leaving group at the 4-position than the chloro group at the 1-position. For example, using 1-chloro-4-iodo-2-nitrobenzene as the substrate would ensure that the palladium catalyst preferentially undergoes oxidative addition at the highly reactive carbon-iodine bond, leaving the carbon-chlorine bond intact. wikipedia.orglibretexts.org This chemoselectivity allows for the precise installation of the ethynyl group at the desired position on the benzene (B151609) ring. The nature of the phosphine ligand on the palladium catalyst can also be tuned to control regioselectivity in more complex systems. rsc.orgelsevierpure.com

While the Sonogashira coupling is ideal for installing the ethynyl group, the Suzuki-Miyaura coupling is a powerful and versatile method for synthesizing analogues of the target compound where an aryl or heteroaryl group is present at the 4-position instead of the ethynyl group. This reaction creates a C(sp²)–C(sp²) bond between an organoboron compound (typically a boronic acid or ester) and an aryl halide. nobelprize.orgmdpi.com

To prepare analogues such as 1-chloro-4-phenyl-2-nitrobenzene , one would start with a substrate like 1-chloro-4-bromo-2-nitrobenzene and react it with phenylboronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. mdpi.com

The catalytic cycle for the Suzuki-Miyaura reaction shares similarities with the Sonogashira coupling and involves three key steps:

Oxidative Addition : A Pd(0) catalyst reacts with the aryl halide (Ar¹-X).

Transmetallation : The organoboron species, activated by the base to form a more nucleophilic boronate complex, transfers its organic group (Ar²) to the palladium center.

Reductive Elimination : The two aryl groups are coupled to form the biaryl product (Ar¹-Ar²), and the Pd(0) catalyst is regenerated. nobelprize.org

The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids. mdpi.commdpi.com This makes it a highly practical method for generating a diverse library of analogues of this compound for further study.

| Starting Material | Boronic Acid | Catalyst | Base | Product |

|---|---|---|---|---|

| 1-chloro-4-bromo-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-chloro-4-phenyl-2-nitrobenzene |

| 1-chloro-4-bromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1-chloro-4-(4-methoxyphenyl)-2-nitrobenzene |

| 1-chloro-4-bromo-2-nitrobenzene | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1-chloro-4-(thiophen-2-yl)-2-nitrobenzene |

| 1-chloro-4-bromo-2-nitrobenzene | Pyridin-3-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1-chloro-4-(pyridin-3-yl)-2-nitrobenzene |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation with Analogues

Catalyst and Ligand Design for Carbon-Chlorine Bond Activation

The activation of a carbon-chlorine bond in an aryl chloride for cross-coupling reactions is known to be more challenging than for the corresponding bromides or iodides due to the stronger bond energy. wikipedia.org This necessitates the use of sophisticated catalyst systems, particularly for electron-deficient arenes like those bearing a nitro group.

Modern Sonogashira couplings employ a dual-catalyst system, typically consisting of a palladium complex and a copper(I) co-catalyst. libretexts.org The design of the ligand coordinated to the palladium center is critical for achieving high efficiency in C-Cl bond activation. Key design principles for ligands in this context include:

Electron-Richness: Ligands that are strong electron donors increase the electron density on the palladium center. This facilitates the oxidative addition step—the insertion of the palladium into the C-Cl bond—which is often the rate-determining step of the catalytic cycle. libretexts.org

Steric Bulk: Bulky ligands, such as those based on biaryl phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs), promote the formation of the catalytically active, low-coordinate palladium(0) species and can accelerate the final reductive elimination step. rsc.orgnih.gov

While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, reactions involving aryl chlorides often benefit from more advanced, specialized ligand systems to achieve satisfactory yields. wikipedia.orglibretexts.org

| Catalyst Component | Type | Function in C-Cl Bond Activation |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Primary catalyst for oxidative addition into the C-Cl bond. |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) | Facilitates the oxidative addition step and enhances catalyst stability and turnover. |

| Copper(I) Co-catalyst | CuI, CuBr | Forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. |

| Base | Amines (e.g., Triethylamine, Diisopropylamine) or inorganic bases (e.g., K₂CO₃) | Deprotonates the terminal alkyne to form the reactive acetylide nucleophile. |

Substrate Scope and Functional Group Tolerance

The Sonogashira coupling is renowned for its broad substrate scope and tolerance of a wide variety of functional groups, which is a significant advantage for the synthesis of complex molecules. wikipedia.org When synthesizing a molecule like this compound, the reaction must be compatible with the existing chloro and nitro substituents.

Research has shown that electron-withdrawing groups, such as the nitro group (NO₂), are well-tolerated in Sonogashira reactions. ias.ac.in In fact, the presence of such groups can activate the aryl halide, sometimes leading to higher reaction rates compared to electron-rich or neutral substrates. The reaction is compatible with a diverse array of functional groups on both the aryl halide and the alkyne coupling partner.

| Functional Group | Tolerance in Sonogashira Coupling | Relevance to Analogues |

|---|---|---|

| Nitro (-NO₂) | High | Essential for the target compound and its analogues. Generally enhances reactivity. |

| Halogens (-F, -Cl, -Br, -I) | High | Allows for the synthesis of poly-halogenated analogues. |

| Carbonyls (-CHO, -COR) | High | Permits the presence of aldehyde and ketone functionalities. |

| Esters (-COOR) | High | Tolerated, enabling the synthesis of ester-containing derivatives. |

| Cyano (-CN) | High | Allows for the inclusion of nitrile groups. |

| Hydroxy (-OH) | Moderate-High | Generally tolerated, though may require protection depending on reaction conditions. |

Regioselective Transformations on Poly-Substituted Arenes

The synthesis of this compound from a poly-substituted precursor requires a highly regioselective reaction. The principles of regioselectivity in Sonogashira couplings on dihalo-nitrobenzenes are well-established and depend on the nature of the leaving groups and the electronic environment of the aromatic ring.

Two primary scenarios dictate the regiochemical outcome:

Different Halogen Substituents : If the precursor contains two different halogens, such as 1-chloro-4-iodo-2-nitrobenzene, the coupling reaction will occur selectively at the carbon bearing the more reactive halogen. The reactivity order for oxidative addition is I > Br > OTf > Cl. wikipedia.orglibretexts.org Therefore, the Sonogashira coupling would selectively displace the iodine atom, leaving the chlorine atom intact and yielding the desired product.

Identical Halogen Substituents : If the precursor is 1,4-dichloro-2-nitrobenzene, the selectivity is governed by electronic effects. The strongly electron-withdrawing nitro group at the C-2 position deactivates the ortho C-1 position but strongly activates the para C-4 position towards oxidative addition. libretexts.orgrsc.org Consequently, the palladium catalyst will preferentially insert into the C-Cl bond at the more electron-deficient C-4 position, leading to the formation of this compound. rsc.org Catalyst and ligand choice can further enhance this inherent selectivity. rsc.orgelsevierpure.com

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Halide Modification

The chemical reactivity of this compound is dominated by the susceptibility of its C-Cl bond to nucleophilic attack. This is a classic example of Nucleophilic Aromatic Substitution (SNAr), a reaction pathway that is highly favored in aromatic systems bearing strong electron-withdrawing groups. wikipedia.org

Activation by Electron-Withdrawing Groups (Nitro Group)

The primary driver for the high reactivity of the chlorine atom in SNAr reactions is the presence of the nitro group at the ortho position (C-2). Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, a powerful electron-withdrawing group like the nitro group polarizes the ring, making the carbon atoms ortho and para to it electron-deficient and thus electrophilic. libretexts.org

The mechanism of SNAr involves a two-step addition-elimination process: youtube.commasterorganicchemistry.com

Addition : The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The stability of the Meisenheimer complex is crucial, and the ortho-nitro group plays a key role by delocalizing the negative charge through resonance, thereby lowering the activation energy of this rate-determining step. wikipedia.orgyoutube.com

Leaving Group Effects (Chlorine) and Nucleophile Reactivity

In SNAr reactions, the typical trend for leaving group ability observed in SN2 reactions (I > Br > Cl > F) is inverted. The observed reactivity is generally F > Cl ≈ Br > I. masterorganicchemistry.com This is because the cleavage of the carbon-halogen bond is not part of the slow, rate-determining step. Instead, the rate is governed by the initial attack of the nucleophile. masterorganicchemistry.com Highly electronegative atoms like fluorine strongly polarize the C-X bond, making the carbon atom more electrophilic and susceptible to attack. Chlorine is a very effective leaving group in these activated systems.

The reaction is amenable to a wide range of nucleophiles. Strong nucleophiles react more readily. Common nucleophiles used in SNAr reactions include alkoxides (e.g., methoxide), phenoxides, ammonia, and primary or secondary amines, which would displace the chlorine atom to form ethers, phenols, or anilines, respectively. libretexts.orgwikipedia.org

Regioselectivity in SNAr Reactions of Halo-Nitro-Ethynyl Benzenes

The regioselectivity of SNAr reactions is dictated by the position of the electron-withdrawing activating groups. Substitution occurs almost exclusively at positions that are either ortho or para to a strong activating group like a nitro group, as only these positions allow for the effective resonance stabilization of the negative charge in the Meisenheimer intermediate.

In the case of this compound, the chlorine atom at C-1 is positioned ortho to the powerfully activating nitro group at C-2. The ethynyl group at C-4, being para to the chlorine, is also electron-withdrawing and contributes to the activation of the C-1 position. However, the influence of the ortho-nitro group is dominant. Therefore, nucleophilic attack will overwhelmingly occur at the C-1 position, leading to the selective displacement of the chloride ion. wikipedia.orgprepchem.com This high degree of regioselectivity makes the compound a useful building block for introducing a wide variety of substituents at the C-1 position.

Other Functional Group Interconversions and Derivatizations

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.org

Common methods for the reduction of nitroarenes to anilines include:

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com For substrates containing halogen substituents, Raney nickel is often preferred to avoid dehalogenation that can occur with Pd/C. commonorganicchemistry.com

Metal-Acid Systems: Combinations like iron in acetic acid or tin(II) chloride in hydrochloric acid are effective and widely used for nitro group reductions. commonorganicchemistry.comscispace.com

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also utilized, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org

It is important to note that metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not suitable for the reduction of aryl nitro compounds to anilines as they tend to form azo compounds. commonorganicchemistry.com

In the context of substituted nitrobenzenes, such as analogs of this compound, the choice of reducing agent is crucial to ensure chemoselectivity. For instance, tin(II) chloride is known for its mildness and can selectively reduce a nitro group in the presence of other reducible functionalities. commonorganicchemistry.com The reduction of a nitro group can also be influenced by the presence of other substituents on the aromatic ring.

Bacteriological transformations have also been reported for related compounds. For example, the bacterium Comamonadaceae strain LW1 can utilize 1-chloro-4-nitrobenzene (B41953) as a sole source of carbon, nitrogen, and energy, transforming it into 2-amino-5-chlorophenol. nih.govresearchgate.netmdpi.com This transformation involves the partial reduction of the nitro group to a hydroxylamino substituent, followed by a Bamberger rearrangement. nih.govresearchgate.net

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Highly efficient, but may cause dehalogenation. commonorganicchemistry.com |

| H₂/Raney Nickel | Hydrogen gas, solvent (e.g., ethanol) | Preferred for halogenated substrates to avoid dehalogenation. commonorganicchemistry.com |

| Fe/CH₃COOH | Refluxing acetic acid | A classic and effective method. wikipedia.org |

| SnCl₂/HCl | Acidic medium | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Can be used for selective reductions. wikipedia.org |

Transformations Involving the Ethynyl Moiety (e.g., Hydration)

The ethynyl group is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the introduction of different functionalities. One of the common reactions of terminal alkynes is hydration, which typically yields a methyl ketone.

The hydration of alkynes is often catalyzed by mercury(II) salts in the presence of aqueous acid. However, due to the toxicity of mercury compounds, alternative methods have been developed. These include gold- and platinum-catalyzed hydrations, which often proceed under milder conditions.

For a substrate like this compound, the hydration of the ethynyl group would lead to the formation of 1-(4-chloro-2-nitrophenyl)ethan-1-one. The reaction conditions would need to be carefully selected to avoid unwanted side reactions involving the nitro and chloro substituents.

Beyond hydration, the ethynyl moiety can participate in a wide range of other reactions, including:

Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides to form new carbon-carbon bonds.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Cycloaddition Reactions: Participation in various cycloaddition reactions to construct more complex cyclic systems.

Oxidative Coupling: Reactions like the Glaser or Eglinton coupling to form diynes.

These transformations highlight the synthetic utility of the ethynyl group in creating a diverse library of compounds from a single precursor. The specific reaction chosen would depend on the desired target molecule and the compatibility of the reagents with the other functional groups present on the aromatic ring.

Chemical Reactivity and Reaction Pathways of 1 Chloro 4 Ethynyl 2 Nitrobenzene

Reactivity of the Aromatic Ring System

The benzene (B151609) ring in 1-chloro-4-ethynyl-2-nitrobenzene is substituted with a chloro group, an ethynyl (B1212043) group, and a nitro group. These substituents significantly influence the electron density and reactivity of the aromatic ring, particularly in electrophilic aromatic substitution (EAS) reactions.

The position of an incoming electrophile during an EAS reaction is directed by the existing substituents on the benzene ring. The directing effects of the chloro, ethynyl, and nitro groups are a consequence of their electronic properties, specifically their inductive and resonance effects.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This withdrawal of electron density is most pronounced at the ortho and para positions. Consequently, the nitro group is a meta-director, guiding incoming electrophiles to the positions meta to it.

Chloro Group (-Cl): The chloro group exhibits a dual electronic nature. It has a negative inductive effect (-I) due to its high electronegativity, which withdraws electron density from the ring. However, it also possesses a positive resonance effect (+R) due to the presence of lone pairs of electrons that can be delocalized into the ring. While the inductive effect deactivates the ring, the resonance effect, which directs electron density to the ortho and para positions, makes it an ortho-, para-director.

Ethynyl Group (-C≡CH): The ethynyl group is generally considered to be a weakly electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution reactions.

In this compound, the directing effects of these three groups must be considered collectively. The powerful meta-directing influence of the nitro group at position 2, combined with the meta-directing effect of the ethynyl group at position 4, and the ortho-, para-directing effect of the chloro group at position 1, will determine the regioselectivity of any further substitution. The positions most activated for electrophilic attack would be those least deactivated by the collective electron-withdrawing nature of the substituents.

Table 1: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position on Ring | Inductive Effect | Resonance Effect | Overall Directing Effect |

|---|---|---|---|---|

| Nitro (-NO₂) | 2 | -I (Strong) | -R (Strong) | Meta |

| Chloro (-Cl) | 1 | -I (Strong) | +R (Weak) | Ortho, Para |

| Ethynyl (-C≡CH) | 4 | -I (Weak) | None | Meta |

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

In the case of this compound, all three substituents are deactivating. The nitro group is a strongly deactivating group, significantly reducing the electron density of the benzene ring. acs.org The chloro group is also deactivating due to its strong inductive effect, which outweighs its weaker resonance effect. cdnsciencepub.com The ethynyl group is considered weakly deactivating. The cumulative effect of these three deactivating groups makes the aromatic ring of this compound significantly less reactive towards electrophilic aromatic substitution compared to benzene itself.

Reactivity of the Ethynyl Functional Group

The terminal alkyne, or ethynyl group, is a highly versatile functional group that can participate in a variety of chemical reactions, including metathesis, polymerization, and cycloadditions.

Alkyne metathesis is a reaction that involves the redistribution of alkyne carbon-carbon triple bonds. While specific studies on the alkyne metathesis of this compound are not prevalent, the presence of the terminal alkyne suggests its potential to undergo such transformations in the presence of suitable catalysts.

Furthermore, the ethynyl group provides a site for polymerization. For instance, derivatives of phenylacetylene (B144264) can be polymerized using various catalytic systems. Research on the polymerization of 1-chloro-2-phenylacetylene derivatives using a Brookhart-type palladium catalyst has shown that disubstituted acetylenes can form polymers with high molecular weights. rsc.orgresearchgate.net This suggests that this compound could serve as a monomer in the synthesis of novel polymers with potentially interesting electronic or material properties.

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org This reaction, often referred to as a "click" reaction, typically involves the reaction of a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org

The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient, proceeding with high yield and regioselectivity to give the 1,4-disubstituted triazole isomer. sigmaaldrich.com Given the structure of this compound, it can readily react with a variety of organic azides (R-N₃) in the presence of a copper(I) catalyst to generate a diverse library of triazole-containing compounds. This makes it a valuable building block in medicinal chemistry and materials science. chemie-brunschwig.ch

Reactivity of the Nitro Functional Group

The nitro group is a key functional group that can undergo several important transformations, most notably reduction to an amino group.

The reduction of the nitro group in aromatic compounds is a well-established and synthetically useful reaction. wikipedia.orgmasterorganicchemistry.com This transformation can be achieved using a variety of reducing agents, and the choice of reagent can sometimes be influenced by the presence of other functional groups in the molecule. Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com For substrates containing halogen substituents, Raney nickel is often preferred to avoid dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.com

Other Reducing Agents: Other reagents such as tin(II) chloride (SnCl₂) and sodium sulfide (B99878) (Na₂S) can also be employed for the reduction of nitro groups, often offering milder reaction conditions or chemoselectivity. commonorganicchemistry.com The reduction of aromatic nitro compounds with sulfurated sodium borohydride (B1222165) has also been reported to be effective and can tolerate other functional groups like esters, nitriles, and halides. cdnsciencepub.com

The reduction of the nitro group in this compound to an amino group would yield 2-amino-1-chloro-4-ethynylbenzene, a trifunctional building block with applications in the synthesis of more complex molecules. The resulting amino group is a strongly activating, ortho-, para-director, which dramatically alters the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. masterorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | Highly efficient, but may also reduce other functional groups. |

| H₂/Raney Ni | Catalytic hydrogenation | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe/HCl | Metal in acid | A classic and cost-effective method. |

| Sn/HCl | Metal in acid | Another common metal-acid system. |

| Zn/HCl | Metal in acid | A versatile reducing agent for nitro groups. |

| SnCl₂ | Mild reducing agent | Useful for selective reductions. commonorganicchemistry.com |

| Na₂S | Mild reducing agent | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

| NaBH₂S₃ | Sulfurated borohydride | Effective in the presence of other functional groups like halides. cdnsciencepub.com |

Selective Reduction Pathways

The presence of both a nitro group and an ethynyl group, both of which are reducible, presents a challenge for selective transformations. However, modern synthetic methods offer pathways to selectively reduce one group in the presence of the other. The reduction of the nitro group is a particularly important transformation as it yields an amino group, a key functional group in many pharmaceutical and materials science applications.

The choice of reducing agent and reaction conditions is critical for achieving chemoselectivity. Catalytic hydrogenation is a common method for the reduction of nitro groups. masterorganicchemistry.com While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce both nitro and alkyne functionalities, milder and more selective reagents are often employed. commonorganicchemistry.com For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used method for nitro group reduction, though it can sometimes affect other reducible groups. commonorganicchemistry.com To avoid the reduction of the alkyne or dehalogenation, alternative catalysts and reagents are employed.

Several catalytic systems have been developed for the chemoselective reduction of nitroarenes. Iron-based catalysts, for example, have shown high activity and selectivity for the reduction of nitro groups over other reactive functionalities, including aryl halides. nih.gov Similarly, ruthenium-catalyzed reductions using a system like (Ph3P)3RuCl2 with Zn/water can selectively reduce nitroarenes to anilines in the presence of alkynes. organic-chemistry.org Another approach involves the use of nanocomposites, such as Fe3O4-MWCNTs@PEI-Ag, which can act as a reusable catalyst for the chemoselective reduction of nitroaromatic compounds. nih.govrsc.org

The position of the substituents on the benzene ring can also influence the selectivity of the reduction. For example, in the reduction of nitrophenol derivatives with borane-THF, a selective reduction of the nitro group adjacent to the hydroxyl group is observed, suggesting anchimeric assistance from the neighboring group. jrfglobal.com In the case of this compound, the ortho position of the nitro group relative to the chlorine atom and the para position relative to the ethynyl group will influence the electronic properties of the ring and thus the reactivity of the nitro group towards reduction.

Table 1: Reagents for Selective Reduction of Nitroarenes

| Reagent/Catalyst System | Selectivity | Reference |

|---|---|---|

| (Ph3P)3RuCl2, Zn/water | Nitro group reduced in the presence of alkynes. | organic-chemistry.org |

| Iron(III) catalyst, silane | Chemoselective for nitro groups over aryl halides and other functional groups. | nih.gov |

| Fe3O4-MWCNTs@PEI-Ag | Chemoselective reduction of nitroaromatic compounds. | nih.govrsc.org |

| Borane-THF (in ortho-hydroxy nitroarenes) | Selective reduction of the nitro group adjacent to the hydroxyl group. | jrfglobal.com |

Role in Intermolecular and Intramolecular Interactions

The functional groups of this compound play a significant role in mediating both intermolecular and intramolecular interactions, which in turn influence its physical properties and crystal packing. The nitro group, being a strong electron-withdrawing group, can participate in various non-covalent interactions.

In nitro-substituted benzenes, C-H⋯O hydrogen bonds and π-π stacking interactions are important intermolecular forces. rsc.org The introduction of a nitro group to a benzene ring can lead to the formation of stronger C-H⋯O hydrogen bonds compared to the weaker C-H⋯π interactions found in benzene itself. rsc.org The presence of the ethynyl group in this compound can also lead to C-H⋯π interactions, where the acidic acetylenic proton interacts with the π-system of an adjacent molecule.

Intramolecular interactions can also affect the conformation of the molecule. In para-substituted nitrobenzene (B124822) derivatives, the orientation of the nitro group with respect to the benzene ring can be influenced by the nature of the para-substituent and by intermolecular interactions in the crystalline state. researchgate.net For this compound, there will be interactions between the ortho-disposed nitro and chloro groups. These neighboring group interactions can influence the reactivity of the molecule. hw.ac.uk

The combination of a halogen atom, a nitro group, and an ethynyl group can lead to a complex interplay of various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking, which are crucial in fields like crystal engineering and drug design. frontiersin.org

Table 2: Potential Inter- and Intramolecular Interactions in this compound

| Interaction Type | Participating Groups | Nature of Interaction |

|---|---|---|

| C-H⋯O Hydrogen Bond | Aromatic C-H or Acetylenic C-H and Nitro group (O) | Intermolecular |

| π-π Stacking | Benzene rings | Intermolecular |

| Halogen Bond | Chlorine atom and a nucleophilic region | Intermolecular |

| C-H⋯π Interaction | Acetylenic C-H and Benzene ring (π-system) | Intermolecular |

Reactivity of the Halogen (Chlorine) Atom

The chlorine atom in this compound is not inert and its reactivity is significantly influenced by the other substituents on the aromatic ring.

Role as a Leaving Group in Substitution Reactions

The presence of a strong electron-withdrawing nitro group, particularly in the ortho and para positions relative to the halogen, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this compound, the nitro group is in the ortho position to the chlorine atom. This positioning significantly enhances the electrophilicity of the carbon atom bearing the chlorine, making the chlorine atom a good leaving group in SNAr reactions. chegg.com

The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack through resonance. youtube.com This stabilization lowers the activation energy of the reaction, thus facilitating the substitution of the chlorine atom by a variety of nucleophiles. This reactivity is a key feature of chlorinated nitroaromatic compounds and is utilized in the synthesis of various derivatives. researchgate.net In contrast, chlorobenzene (B131634) itself is much less reactive towards nucleophilic substitution. youtube.com

Halogen Bonding Interactions

Beyond its role as a leaving group, the chlorine atom in this compound can also participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This electrophilic character arises from an anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the outer side of the halogen atom along the C-Cl bond axis. wiley-vch.de

The strength of the halogen bond is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in this compound, enhance the positive character of the σ-hole on the chlorine atom, making it a more effective halogen bond donor. wiley-vch.de This interaction can play a significant role in the solid-state structure and molecular recognition properties of the compound. The ability to form halogen bonds is an important aspect of modern supramolecular chemistry and crystal engineering. acs.org

Mechanistic Investigations of Reactions Involving 1 Chloro 4 Ethynyl 2 Nitrobenzene

Detailed Mechanisms of Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation. nobelprize.org For 1-Chloro-4-ethynyl-2-nitrobenzene, the C-Cl bond is the primary site for such reactions, while the terminal alkyne can participate in couplings like the Sonogashira reaction. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aryl chloride bond.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, involves a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states. nobelprize.org

The catalytic cycle typically begins with the active 14-electron Pd(0)L₂ species, where 'L' represents a ligand, usually a phosphine (B1218219). libretexts.org

Oxidative Addition : The aryl chloride, this compound, reacts with the Pd(0) complex. This is often the rate-determining step. The C-Cl bond is broken, and a new organopalladium(II) complex is formed. nobelprize.org The electron-deficient nature of the aromatic ring, due to the ortho-nitro group, makes the C-Cl bond more susceptible to oxidative addition compared to electron-rich or neutral aryl chlorides. rsc.orguwindsor.ca

Transmetalation (in Suzuki or Stille reactions) or Alkyne Coordination/Deprotonation (in Sonogashira reaction): In a Suzuki coupling, an organoboron reagent transfers its organic group to the Pd(II) center. youtube.com In a Sonogashira coupling, the terminal alkyne coordinates to the palladium, and a base facilitates the formation of a copper(I) acetylide (in the co-catalyzed version) which then undergoes transmetalation with the Pd(II) complex. organic-chemistry.org

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can re-enter the catalytic cycle. nobelprize.org

The ligand environment is critical for the catalyst's stability and reactivity. nih.gov

Electron-rich and bulky ligands , such as tri-tert-butylphosphine (B79228) (P(tBu)₃) or biaryl phosphines like XPhos and SPhos, are often employed. libretexts.orgmit.edu Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step. libretexts.org

Bulky ligands promote the reductive elimination step and can help stabilize the coordinatively unsaturated Pd(0) species. libretexts.org For challenging substrates like aryl chlorides, the choice of ligand is paramount to achieving high yields and turnover numbers. uwindsor.ca N-Heterocyclic Carbenes (NHCs) have also emerged as highly effective ligands for these couplings. organic-chemistry.org

Table 1: Influence of Ligands on Palladium-Catalyzed Cross-Coupling Reactions

| Ligand Type | Key Features | Impact on Catalytic Cycle | Example Ligands |

| Monodentate Phosphines | Electron-rich, sterically bulky | Promote oxidative addition, stabilize Pd(0) | P(tBu)₃, PCy₃ |

| Biaryl Phosphines | Bulky, electron-donating | High catalyst activity and stability | XPhos, SPhos, RuPhos |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Form very stable catalysts, effective for aryl chlorides | IPr, IMes |

| Bidentate Phosphines | Chelation effect | Can influence regioselectivity and catalyst stability | dppf, BINAP |

For most palladium-catalyzed cross-couplings involving aryl halides, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step (RDS). nobelprize.org However, the specific kinetics can be complex and depend on the substrates, catalyst, and conditions.

Kinetic experiments on related systems have shown that the reaction can have a complex dependence on the concentrations of the aryl halide and the catalyst. mit.edu For electron-deficient aryl halides like this compound, the activation barrier for oxidative addition is generally lower than for electron-neutral or electron-rich counterparts. rsc.org This is because the electron-withdrawing nitro group polarizes the C-Cl bond and makes the carbon atom more electrophilic.

However, in some cases, particularly with very bulky ligands, the dissociation of a ligand from a Pd(0)L₃ or Pd(0)L₄ complex to generate the active 14-electron Pd(0)L₂ species can become rate-limiting. nih.gov In other scenarios, such as certain Suzuki couplings, the transmetalation step can be the RDS, especially if the organoboron reagent is sterically hindered or electronically deactivated. youtube.com In C-N cross-coupling reactions, reductive elimination can sometimes be slow, though this is less common for C-C couplings. mit.edu

Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group positioned ortho to the chlorine atom makes this compound highly activated towards nucleophilic aromatic substitution (SNAr). orgoreview.com This pathway allows for the direct displacement of the chloride ion by a variety of nucleophiles.

The hallmark of the SNAr mechanism is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The reaction proceeds in two distinct steps:

Addition Step : A nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon). This initial attack is typically the slow, rate-determining step because it disrupts the aromaticity of the benzene (B151609) ring. ucalgary.ca The resulting intermediate is a cyclohexadienyl anion, or Meisenheimer complex, where the negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization provides significant stabilization.

Elimination Step : In a fast subsequent step, the leaving group (chloride ion) is expelled, which restores the aromaticity of the ring and yields the final substitution product. ucalgary.ca

The stability of the Meisenheimer complex is a key factor in the feasibility of SNAr reactions. The ability of the nitro group at the ortho position to stabilize the negative charge via resonance is critical for the reaction to proceed with this compound. youtube.com

There are two primary mechanisms for nucleophilic aromatic substitution: the addition-elimination (SNAr) mechanism and the elimination-addition (benzyne) mechanism. For this compound, the evidence overwhelmingly points to the addition-elimination pathway.

Evidence for the Addition-Elimination (SNAr) Mechanism:

Substituent Effects : The reaction requires strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the intermediate. orgoreview.com This condition is met in the target molecule.

Leaving Group Reactivity : In SNAr reactions, the rate of reaction typically follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and increases the electrophilicity of the ipso carbon. This trend is the opposite of what is seen in SN1 and SN2 reactions, where C-X bond breaking is rate-limiting. ucalgary.ca

Isolation of Intermediates : In many related systems, stable Meisenheimer complexes have been isolated and characterized, providing direct evidence for the proposed intermediate. uomustansiriyah.edu.iqrsc.org

The Elimination-Addition (Benzyne) Mechanism is Unlikely because:

It requires very strong bases (like NaNH₂) and typically occurs on aryl halides that lack activating electron-withdrawing groups. pdx.edu

The mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate through the elimination of HX. This process is not favored in the presence of the strongly deactivating nitro group. youtube.com

The benzyne mechanism often leads to a mixture of products (cine substitution), where the incoming nucleophile can add to either end of the triple bond of the benzyne. uomustansiriyah.edu.iq The SNAr reaction, in contrast, is regiospecific, with the nucleophile replacing the leaving group at the same position.

Mechanistic Insights into Functional Group Transformations

Beyond substitution and coupling reactions at the C-Cl bond, the nitro and ethynyl (B1212043) groups of this compound can undergo their own characteristic transformations.

The most significant transformation of the nitro group is its reduction to an amine (-NH₂). This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho,para-directing one. masterorganicchemistry.com

The mechanism of nitro group reduction can proceed through several pathways depending on the reagent used:

Catalytic Hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel): This is a common method. The reaction is thought to proceed on the catalyst surface through a series of two-electron (or equivalent hydride) and proton transfers. The typical pathway involves the sequential reduction of the nitro group to a nitroso (-NO) intermediate, then to a hydroxylamino (-NHOH) intermediate, and finally to the amine (-NH₂). nih.gov A key consideration is chemoselectivity; catalytic hydrogenation can sometimes also reduce the ethynyl group or cause dehalogenation. Using a catalyst like Raney Nickel can sometimes prevent the loss of the chlorine atom. commonorganicchemistry.com

Metal/Acid Reduction (e.g., Fe, Sn, or Zn in HCl): This classic method involves single electron transfer from the metal to the nitro group. The process generates a nitro radical anion, which is successively protonated and further reduced, likely passing through the same nitroso and hydroxylamino intermediates to form the amine. masterorganicchemistry.com Reagents like tin(II) chloride (SnCl₂) are considered mild and can offer good chemoselectivity, preserving other functional groups. commonorganicchemistry.com

The ethynyl group is a versatile handle for further synthesis. Its primary reaction, Sonogashira coupling, has been discussed. Other transformations include hydration to form a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition), or its reduction to an ethyl group or an ethenyl group, typically via catalytic hydrogenation. The mechanism of these transformations depends heavily on the specific reagents and catalysts employed.

Computational and Theoretical Studies of 1 Chloro 4 Ethynyl 2 Nitrobenzene

Density Functional Theory (DFT) Calculations

DFT calculations would provide a fundamental understanding of the electronic structure and geometry of 1-Chloro-4-ethynyl-2-nitrobenzene.

Vibrational Frequency Calculations and Spectroscopic Assignment

This subsection would contain the calculated vibrational frequencies and their corresponding assignments to specific molecular motions (e.g., C-H stretching, NO2 asymmetric stretching). These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra of the compound. For instance, characteristic stretching vibrations for the nitro group are typically observed around 1520 cm⁻¹ and for the ethynyl (B1212043) group around 2100 cm⁻¹.

Reaction Energetics and Transition State Mapping

This area would explore the reactivity of this compound by calculating the energetics of potential reactions. This could include mapping the energy profile of a reaction pathway, identifying transition states, and calculating activation energies, which are critical for understanding reaction mechanisms and kinetics.

Frontier Molecular Orbital (FMO) Theory Analysis

FMO theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule.

HOMO-LUMO Energy Gaps and Chemical Reactivity Descriptors

This section would focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Other chemical reactivity descriptors derived from these orbital energies, such as electronegativity, chemical hardness, and softness, would also be presented to provide a more comprehensive picture of the molecule's reactive nature.

Orbital Interactions Guiding Reactivity and Selectivity

A key aspect of understanding a molecule's behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how the molecule will interact with other chemical species.

For this compound, one would expect the following:

HOMO: This orbital would likely be distributed over the electron-rich parts of the molecule, such as the ethynyl group (a π-system) and the benzene (B151609) ring. The chlorine atom, with its lone pairs, could also contribute. The energy of the HOMO is related to the molecule's ability to donate electrons.

LUMO: The LUMO is anticipated to be primarily located on the electron-deficient nitro group (-NO₂) and the aromatic ring. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity. In a detailed study, the energies and shapes of these orbitals would be calculated and visualized to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the understanding of its reaction selectivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. This method is invaluable for quantifying electronic delocalization and intramolecular interactions.

NBO analysis would be instrumental in quantifying the electronic interplay between the substituents on the benzene ring. The primary focus would be on the delocalization of electron density from donor-type orbitals to acceptor-type orbitals.

Key interactions expected in this compound include:

π-conjugation: Delocalization from the π-orbitals of the benzene ring and the ethynyl group into the antibonding π*-orbitals of the nitro group.

Hyperconjugation: Interactions involving the lone pairs of the chlorine and oxygen atoms with the antibonding orbitals of adjacent bonds.

The NBO method calculates the "second-order perturbation theory energy of donor-acceptor interactions" (E(2)), which quantifies the stabilization energy resulting from these delocalizations. A higher E(2) value indicates a stronger interaction. For instance, a significant E(2) value for the interaction between a lone pair on the chlorine atom and an antibonding orbital on the ring would indicate substantial charge delocalization.

A hypothetical data table from an NBO analysis might look like this:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) Cl | π* (C-C) | Value |

| π (C≡C) | π* (C-C) | Value |

| π (C-C) | π* (N-O) | Value |

| LP (2) O | σ* (N-C) | Value |

| (Note: This table is illustrative. Actual values are not available.) |

These values would provide a quantitative measure of the intramolecular charge transfer, highlighting the push-pull electronic effect of the ethynyl and nitro groups, mediated by the aromatic ring.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying potential.

The MEP map provides a clear, visual guide to the reactive sites of a molecule:

Red Regions: These indicate areas of negative electrostatic potential, rich in electrons. They are the most likely sites for electrophilic attack (attack by an electron-deficient species). In this compound, these regions would be expected around the oxygen atoms of the nitro group and potentially on the triple bond of the ethynyl group.

Blue Regions: These represent areas of positive electrostatic potential, which are electron-poor. These are the sites susceptible to nucleophilic attack (attack by an electron-rich species). Positive regions would be anticipated near the hydrogen atom of the ethynyl group and on the carbon atoms of the benzene ring attached to or near the electron-withdrawing nitro and chloro groups.

Green Regions: These indicate areas of neutral potential.

By analyzing an MEP map, a chemist can visually identify the molecule's electrophilic and nucleophilic centers, providing immediate insight into its reactive behavior without needing to delve into complex orbital theory. For example, the strong negative potential near the nitro group's oxygen atoms would confirm their role as hydrogen bond acceptors.

Advanced Synthetic Applications and Utility of 1 Chloro 4 Ethynyl 2 Nitrobenzene

Precursor for the Synthesis of Bioactive Molecules (e.g., ortho-aminoacetophenones)

The structural motif of 1-chloro-4-ethynyl-2-nitrobenzene makes it an ideal starting material for the synthesis of biologically active compounds, most notably ortho-aminoacetophenones. Research has demonstrated that ortho-nitrophenylacetylenes can undergo a one-pot reductive hydration to yield ortho-aminoacetophenones. researchgate.net This transformation is significant because ortho-aminoacetophenones are key structural components in various pharmaceuticals and bioactive natural products.

The process involves the simultaneous hydration of the ethynyl (B1212043) group to a carbonyl group and the reduction of the nitro group to an amine. researchgate.net While the direct reduction of ortho-nitrophenylacetylenes might be expected to yield an amino-alkyne, the formation of ortho-aminoacetophenones is often the observed outcome with various common reducing agents. researchgate.net The presence of the chloro substituent in this compound offers an additional point for molecular diversity in the final product, potentially influencing its biological activity or allowing for further chemical modifications.

Table 1: Transformation of Substituted 1-Ethynyl-2-nitrobenzenes

| Starting Material | Reaction Type | Product | Significance |

|---|---|---|---|

| 1-Ethynyl-2-nitrobenzene (B95037) derivatives | Reductive Hydration | ortho-Aminoacetophenones | Core structures in bioactive molecules. researchgate.net |

Building Block in the Construction of Complex Polyaromatic Systems

The ethynyl group in this compound serves as a powerful handle for constructing larger, complex polyaromatic systems. Terminal alkynes are well-known participants in a variety of carbon-carbon bond-forming reactions, including cyclization reactions. For instance, related compounds like 1-chloro-4-ethynylbenzene (B13528) are utilized in rhodium-catalyzed [2+2+2]-cyclotrimerization reactions to synthesize stereoselective cyclohexadienylamines. nih.gov

This methodology can be extrapolated to this compound, where the alkyne can react with other alkynes or nitriles to form highly substituted benzene (B151609) rings or pyridine (B92270) derivatives, respectively. The presence of the nitro and chloro groups on the starting material provides valuable functionality in the resulting polyaromatic product, which can be used for further synthetic manipulations or to tune the electronic and physical properties of the final structure. These functionalized polyaromatic systems are of interest in materials science and medicinal chemistry.

Development of Advanced Organic Materials

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced organic materials. The ethynyl group is a key functional group for polymerization. A related compound, 1-chloro-4-ethynyl-benzene, is known to form a homopolymer, indicating the potential for creating novel polymers from this class of molecules. nih.gov

The polymerization of this compound could lead to materials with interesting properties. The nitro group is a strong electron-withdrawing group, which would significantly influence the electronic characteristics of the resulting polymer, making it potentially useful in applications such as organic semiconductors or nonlinear optical materials. The chlorine atom provides a site for post-polymerization modification, allowing for the fine-tuning of the material's properties. Chlorinated nitroaromatic compounds are recognized as important building blocks for diverse heterocycles and industrial chemicals. researchgate.net

Synthesis of Fine Chemicals and Intermediates

This compound is a valuable intermediate for the synthesis of a wide array of fine chemicals. The chloro-nitro-aromatic core is a common feature in the synthesis of dyes, pesticides, and pharmaceuticals. researchgate.netca.gov For example, 1-chloro-4-nitrobenzene (B41953) is a precursor to industrial chemicals like p-nitroaniline and p-aminophenol, as well as the antimicrobial drug dapsone. ca.govaarti-industries.com

The addition of the ethynyl group to this core structure expands its synthetic utility immensely. The alkyne can undergo a rich variety of chemical reactions, including:

Sonogashira coupling: to form substituted alkynes and conjugated systems.

Click chemistry (Huisgen cycloaddition): to generate triazole rings, which are important in medicinal chemistry and materials science.

Hydration: to produce ketones, as seen in the synthesis of aminoacetophenones. researchgate.net

Furthermore, related compounds like 4-chloro-1-iodo-2-nitrobenzene (B1580762) have been prepared as intermediates for synthesizing sulfonamides and benzothiazines. researchgate.netnih.gov This highlights the role of this substitution pattern in accessing important classes of organic compounds. The versatility of this compound allows it to serve as a central building block for creating a diverse library of complex molecules for various industrial applications.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| ortho-aminoacetophenones |

| 1-Ethynyl-2-nitrobenzene |

| 1-ethynyl-4,5-dimethyl-2-nitrobenzene |

| 1-chloro-4-ethynylbenzene |

| cyclohexadienylamines |

| 1-chloro-4-ethyl-2-nitro-benzene |

| 1-Chloro-4-nitrobenzene |

| p-nitroaniline |

| p-aminophenol |

| dapsone |

| 4-chloro-1-iodo-2-nitrobenzene |

| sulfonamides |

Catalysis in the Synthesis and Transformation of 1 Chloro 4 Ethynyl 2 Nitrobenzene

Palladium-Based Catalytic Systems

Palladium catalysis is central to the primary synthetic route of 1-chloro-4-ethynyl-2-nitrobenzene, which typically involves a Sonogashira cross-coupling reaction. This reaction creates the crucial carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The efficiency and selectivity of this transformation are profoundly influenced by the design of the palladium catalyst, including the nature of its ligands and whether it is used in a homogeneous or heterogeneous phase.

The ligands coordinated to the palladium center play a critical role in modulating the catalyst's activity and selectivity. libretexts.org In the context of the Sonogashira coupling to produce this compound, the choice of phosphine (B1218219) ligands is particularly significant.

Key functions of ligands in the catalytic cycle include:

Enhancing Solubility and Stability: Ligands stabilize the palladium catalyst in the reaction medium, preventing its precipitation as inactive palladium black. libretexts.org

Modulating Electronic Properties: Electron-rich ligands can increase the electron density on the palladium atom, which can facilitate the oxidative addition step of the aryl halide to the Pd(0) center. libretexts.org

Influencing Steric Hindrance: Bulky ligands can promote the reductive elimination step, which is the final stage of the catalytic cycle that releases the product and regenerates the active catalyst. libretexts.org This steric bulk can also help to prevent the formation of undesirable side products.

Commonly used phosphine ligands in Sonogashira reactions include triphenylphosphine (B44618) (PPh₃) and its derivatives. However, for challenging substrates or to improve reaction efficiency, more sophisticated ligands have been developed. For instance, bulky and electron-rich phosphine ligands can significantly enhance the catalytic activity, allowing the reaction to proceed under milder conditions and with lower catalyst loadings. libretexts.org The development of N-heterocyclic carbene (NHC) ligands has also provided highly active and stable palladium catalysts for cross-coupling reactions. researchgate.net

The impact of different ligand types on the Sonogashira coupling is summarized in the interactive table below:

Table 1: Influence of Ligand Design on Catalytic Performance in Sonogashira Coupling

| Ligand Type | Key Characteristics | Impact on Catalytic Activity | Impact on Selectivity |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Standard, moderately electron-donating, moderate steric bulk. | Provides good yields for reactive aryl iodides and bromides. libretexts.org | Generally good, but can sometimes lead to side reactions like alkyne homocoupling. |

| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃) | High electron-donating ability, significant steric hindrance. | Increases reaction rates, enables coupling of less reactive aryl chlorides. libretexts.org | Can suppress side reactions and improve product selectivity. libretexts.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form very stable complexes with palladium. | Often exhibit very high catalytic activity and stability, allowing for low catalyst loadings. researchgate.net | High selectivity is often observed due to the robust nature of the Pd-NHC bond. |

The Sonogashira coupling for synthesizing this compound can be performed using either homogeneous or heterogeneous palladium catalysts. Each approach presents a distinct set of advantages and disadvantages. researchgate.netwikipedia.org

Homogeneous Catalysis: In homogeneous catalysis, the palladium catalyst and all reactants are in the same phase, typically a liquid solution. qualitas1998.net This ensures high accessibility of the catalytic sites, leading to high reaction rates and turnover frequencies. nih.gov The catalyst's properties can be finely tuned by modifying the ligands. libretexts.org However, a major drawback is the difficulty in separating the expensive and potentially toxic palladium catalyst from the reaction products. qualitas1998.netnih.gov This can be a significant issue in pharmaceutical applications where stringent limits on metal contamination are in place. wikipedia.org

Heterogeneous Catalysis: Heterogeneous catalysts involve a solid catalyst in a liquid or gas phase reaction mixture. wikipedia.org The palladium is typically supported on an inert material such as activated carbon, silica, or a polymer. researchgate.netqualitas1998.net The primary advantage of this approach is the ease of catalyst separation from the product mixture, usually by simple filtration. nih.gov This allows for catalyst recycling, which can be more cost-effective and environmentally friendly. wikipedia.org

However, heterogeneous catalysts can suffer from lower activity compared to their homogeneous counterparts due to mass transfer limitations. wikipedia.org Another significant challenge is the leaching of palladium from the solid support into the reaction solution. researchgate.netresearchgate.net This leached palladium can then act as a homogeneous catalyst, complicating the reaction mechanism and negating some of the benefits of using a heterogeneous system. wikipedia.org

A comparison of the two catalytic systems is presented in the following interactive table:

Table 2: Comparison of Homogeneous and Heterogeneous Palladium Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Same phase as reactants (liquid). qualitas1998.net | Different phase from reactants (solid in liquid). wikipedia.org |

| Activity & Selectivity | Generally high activity and selectivity. nih.gov | Can be lower due to mass transfer limitations. wikipedia.org |

| Catalyst Separation | Difficult, often requires chromatography or extraction. qualitas1998.net | Easy, by filtration. nih.gov |

| Catalyst Recycling | Challenging. qualitas1998.net | Generally straightforward. wikipedia.org |

| Product Contamination | Higher risk of palladium contamination. qualitas1998.net | Lower risk, though leaching can occur. researchgate.net |

| Ligand Modification | Easy to modify catalyst properties. libretexts.org | More complex to modify the active sites. |

Copper-Based Co-Catalysis and its Synergistic Effects

The use of a copper co-catalyst generally allows the reaction to proceed under milder conditions and at a faster rate. wikipedia.org However, the presence of copper can also promote the undesirable homocoupling of the alkyne to form diynes. To mitigate this, copper-free Sonogashira protocols have been developed, although these often require more specialized and reactive palladium catalysts or different reaction conditions. nih.govyoutube.com In some systems, nitrogen-based ligands can enhance the efficiency of the copper(I) species. nih.gov For instance, monobenzylnicotinium chloride has been shown to form an efficient catalytic complex with copper, demonstrating a synergistic effect of coordination and electrostatic interactions. nih.govcolab.ws

Emerging Catalytic Systems for Nitroaromatic and Alkyne Transformations

While palladium and copper systems are well-established for the synthesis of compounds like this compound, research into more sustainable and cost-effective catalytic methods is ongoing. This includes the exploration of catalysts based on more abundant and less expensive metals, as well as novel approaches to activating nitroaromatic compounds and alkynes.

Iron and Cobalt Catalysis: Iron and cobalt are emerging as promising alternatives to palladium for cross-coupling reactions. nih.gov For example, iron-catalyzed Sonogashira-type couplings have been reported, where the choice of ligand was shown to have a significant impact on the reaction yield. nih.gov Similarly, cobalt nanoparticles have been used for Sonogashira reactions. nih.gov

Rhodium Catalysis: Rhodium catalysts have shown utility in the transformation of alkynes. For instance, rhodium-hydride catalysis can be used to couple α-nitroesters and alkynes to produce precursors for amino acids. nih.gov This type of transformation highlights the potential for catalytic systems to selectively target the alkyne or nitro group in molecules like this compound for further functionalization.

Catalytic Reduction of Nitroarenes: The selective reduction of the nitro group in this compound to an amino group is a valuable transformation. While traditional methods often use stoichiometric reducing agents, catalytic approaches are being developed. For example, iron(salen) complexes have been shown to catalyze the reduction of nitro compounds. acs.org

These emerging catalytic systems offer potential future pathways for both the synthesis and the selective transformation of this compound, promising more economical and environmentally benign chemical processes.

Modern Synthetic Techniques and Green Chemistry Approaches

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govclockss.org In the context of synthesizing 1-Chloro-4-ethynyl-2-nitrobenzene, microwave irradiation can be effectively applied to the Sonogashira coupling of a suitable precursor, such as 1,2-dichloro-4-nitrobenzene or 1-chloro-2-iodo-4-nitrobenzene, with a protected or terminal alkyne. The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to mere minutes. organic-chemistry.orgnih.gov